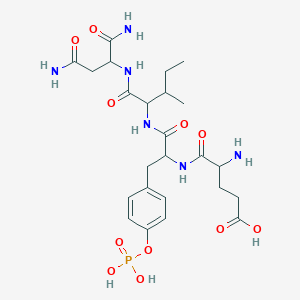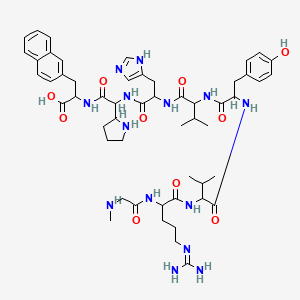![molecular formula C59H86N2O19 B10785651 33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785651.png)
33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Partricin A is a heptaene macrolide antibiotic complex known for its exceptional antifungal activity. It is part of a group of polyene macrolides, which are recognized for their potent fungicidal properties. Partricin A, along with Partricin B, incorporates two cis-type bonds within its heptaenic chromophore, specifically at positions 28 and 30 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Partricin A involves the fermentation of specific Streptomyces species. The process begins with the adjustment of the pH of the Partricin-containing fermentation broth, followed by standing and filtering. The filter cake is then immersed in an organic solvent, filtered, and the filtrate is collected. The pH of the filtrate is adjusted, and it is concentrated at a temperature of 25 to 35 degrees Celsius until the water content is reduced to 30 to 35 percent. After standing and filtering, a crude product of Partricin is obtained .
Industrial Production Methods: For industrial production, the crude product is dissolved in a methanol solution with a water content of 25 to 30 percent. The mixed solution is treated using a styrene macroporous anti-phase adsorption resin column. Impurities are washed out using a methanol solution with a water content of 18 to 23 percent, and Partricin A is eluted using a methanol solution with a water content of 13 to 17 percent. The eluent is then concentrated to a water content of 40 to 50 percent, stood, and filtered to obtain Partricin A with a purity above 95 percent .
Chemical Reactions Analysis
Types of Reactions: Partricin A undergoes various chemical reactions, including photoisomerization, where the chromophore-straightening process involves the irreversible switches from 28Z to 28E and 30Z to 30E .
Common Reagents and Conditions: The photoisomerization process is facilitated by light exposure, which induces the structural changes in the chromophore. This reaction is crucial for improving the selective toxicity of Partricin A .
Major Products Formed: These derivatives exhibit promising features, potentially enhancing their selective toxicity .
Scientific Research Applications
Partricin A has a wide range of scientific research applications. In chemistry, it is used for studying the structural and functional properties of polyene macrolides. In biology and medicine, Partricin A is investigated for its antifungal properties and potential therapeutic applications. It is particularly effective against Candida albicans and other fungal pathogens . Additionally, Partricin A is used in the development of new antifungal agents and formulations to improve bioavailability and selective toxicity .
Mechanism of Action
Partricin A exerts its effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores and leakage of cellular contents, ultimately causing cell death. The molecular targets of Partricin A include ergosterol and other sterols present in fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Partricin A include Amphotericin B, Candicidin D, and Partricin B. These compounds belong to the same family of polyene macrolides and share similar structural features and antifungal properties .
Uniqueness of Partricin A: What sets Partricin A apart from other similar compounds is its specific chromophore structure and the presence of two cis-type bonds at positions 28 and 30. This unique structure contributes to its distinct photoisomerization behavior and potential for improved selective toxicity .
Properties
Molecular Formula |
C59H86N2O19 |
|---|---|
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(60)54(72)37(3)77-58)32-50-52(57(74)75)49(70)34-59(76,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(61-4)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,61-64,66-68,70,72-73,76H,19,24-34,60H2,1-4H3,(H,74,75) |
InChI Key |
PILBMRSRDPAALN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-amino]-heptanoic acid](/img/structure/B10785569.png)
![(27Z)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785573.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylbenzimidazole-4-carboxamide](/img/structure/B10785592.png)


![Methyl 5-[[amino(nitramido)methylidene]amino]-2-[(2-amino-3-phenylpropanoyl)amino]pentanoate](/img/structure/B10785602.png)

![[(1R,2R,6S,7S,8R,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B10785610.png)
![2-[2-[11-[4-Carboxy-19-(6-carboxy-4-ethyl-3-oxoheptyl)-12-hydroxy-11,13,15,17-tetramethyl-2,6-dioxo-1,7-dioxacycloicosa-14,18-dien-8-yl]-5-methylundec-6-en-2-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B10785616.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10785626.png)
![[6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B10785654.png)
![2-(4-hydroxyphenyl)-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-3H-inden-5-ol](/img/structure/B10785657.png)
![[7-methoxy-1-[2-(propanoylamino)ethyl]naphthalen-2-yl] 2-bromoacetate](/img/structure/B10785661.png)
